Target Selectivity: Ozagrel's High Potency for TXA2 Synthase vs. Aspirin's COX-1 Inhibition
Ozagrel demonstrates direct, nanomolar inhibition of thromboxane A2 synthase (IC50 = 4–11 nM) without affecting COX-1 . In contrast, aspirin's mechanism is indirect, requiring irreversible inhibition of COX-1 to block TXA2 formation, with a reported IC50 of 6.3 µM (6,300 nM) for inhibiting TXA2 production . This represents a >500-fold difference in potency at the level of TXA2 synthesis inhibition, directly impacting downstream experimental design and therapeutic expectations.
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 4 nM ; 11 nM |
| Comparator Or Baseline | Aspirin (acetylsalicylic acid): 6.3 µM (6,300 nM) for inhibition of TXA2 formation |
| Quantified Difference | Ozagrel is >500-fold more potent as a direct TXA2 synthase inhibitor than aspirin as an indirect inhibitor of TXA2 production. |
| Conditions | Target: Recombinant human TXA2 synthase vs. Human platelet assay for TXB2 production |
Why This Matters
For researchers requiring selective, high-potency blockade of the TXA2 pathway without global inhibition of prostaglandin synthesis, Ozagrel is the more precise and potent choice, avoiding the 'aspirin dilemma' of simultaneous PGI2 suppression.
- [1] Chembase. (n.d.). Ozagrel. CAS Number: 82571-53-7. Retrieved from http://en.chembase.cn/substance-73926.html View Source
- [2] PubMed. (n.d.). Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. View Source
